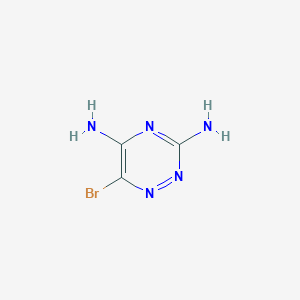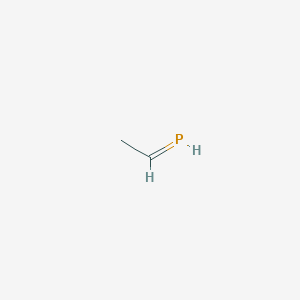
1-Phosphapropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phosphapropene, also known as vinylphosphine or propenylphosphine, is a chemical compound that contains a vinyl group and a phosphine group. It is a colorless gas with a pungent odor and is highly reactive due to the presence of a double bond between carbon and phosphorus. The compound has been studied extensively for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-phosphapropene is not well understood, but it is believed to involve the interaction of the phosphine group with various biological molecules, such as proteins and enzymes. The compound has been shown to exhibit antimicrobial activity against various bacteria and fungi, but the exact mechanism of this activity is not yet known.
Effets Biochimiques Et Physiologiques
1-Phosphapropene has been shown to exhibit various biochemical and physiological effects, including antimicrobial activity, as mentioned above. The compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells in vitro. However, further research is needed to determine the exact mechanisms of action and potential therapeutic applications of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-phosphapropene in lab experiments is its high reactivity, which makes it useful for a variety of synthetic applications. However, the compound is also highly reactive and can be difficult to handle, requiring special precautions to prevent accidents and ensure safety in the laboratory.
Orientations Futures
There are several future directions for research on 1-phosphapropene, including further investigation of its potential applications in organic synthesis and materials science. The compound could also be studied further for its potential use in the development of new antimicrobial agents and cancer therapeutics. Additionally, more research is needed to better understand the mechanism of action of the compound and its interactions with biological molecules.
Méthodes De Synthèse
The synthesis of 1-phosphapropene can be achieved through several methods, including the reaction of phosphorus trichloride with acetylene in the presence of a copper catalyst, or the reaction of triethylphosphine with vinyl bromide. Another method involves the reaction of triethylphosphine with 1,2-dibromoethene, followed by dehydrohalogenation.
Applications De Recherche Scientifique
1-Phosphapropene has been extensively studied for its potential applications in organic synthesis. It can be used as a ligand in transition metal catalyzed reactions, as well as a precursor for the synthesis of various phosphorus-containing compounds. The compound has also been investigated for its potential use in the development of new materials, such as phosphorus-containing polymers and dendrimers.
Propriétés
Numéro CAS |
107257-40-9 |
|---|---|
Nom du produit |
1-Phosphapropene |
Formule moléculaire |
C2H5P |
Poids moléculaire |
60.03 g/mol |
Nom IUPAC |
ethylidenephosphane |
InChI |
InChI=1S/C2H5P/c1-2-3/h2-3H,1H3 |
Clé InChI |
KTZGTVKCIHIUHA-UHFFFAOYSA-N |
SMILES |
CC=P |
SMILES canonique |
CC=P |
Autres numéros CAS |
107257-40-9 |
Synonymes |
1-Phosphapropene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



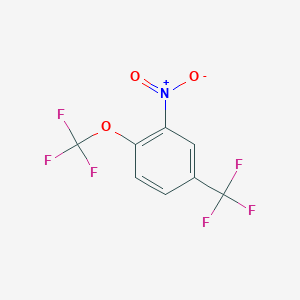
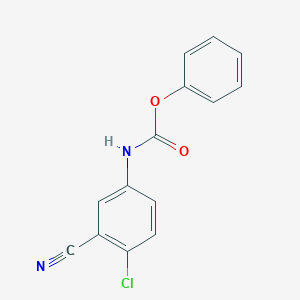
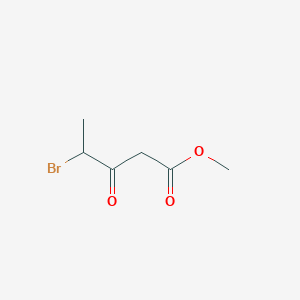
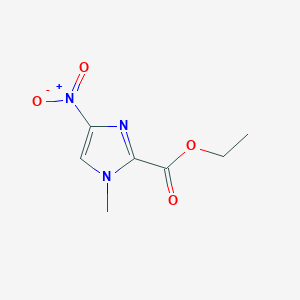
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
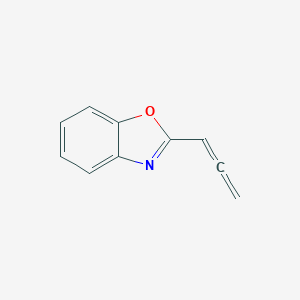
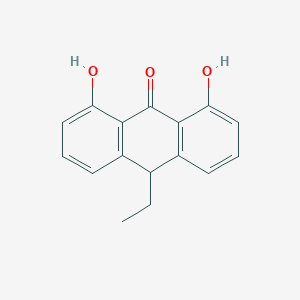

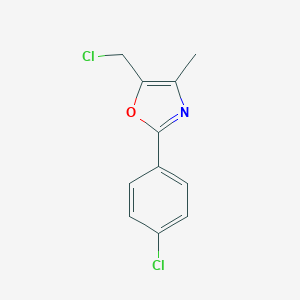
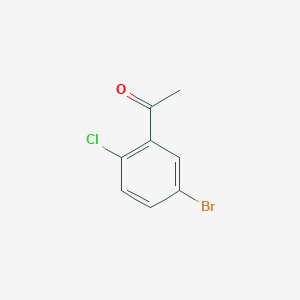
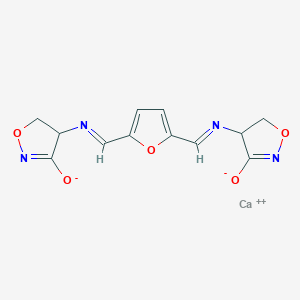
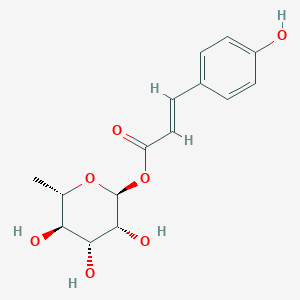
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
